![molecular formula C13H22ClNO2 B12986433 tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12986433.png)
tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride to form tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This intermediate is then subjected to further reactions to introduce the chloro group at the 2-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a ketone or carboxylic acid.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of kinase inhibitors and other bioactive molecules. It has been reported as a reagent in the preparation of RET kinase inhibitors and CDK4/6 inhibitors, which are important in cancer research .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate depends on its application. In medicinal chemistry, it acts by inhibiting specific kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness: tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chloro group at the 2-position, which can significantly influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .
Properties
Molecular Formula |
C13H22ClNO2 |
|---|---|
Molecular Weight |
259.77 g/mol |
IUPAC Name |
tert-butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C13H22ClNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3 |
InChI Key |
GAJDPAKEGCLVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-6-methoxypyrido[2,3-b]pyrazine](/img/structure/B12986351.png)
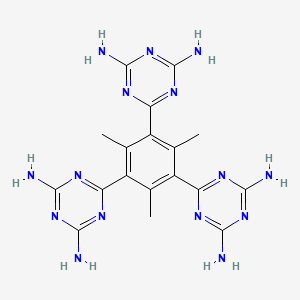
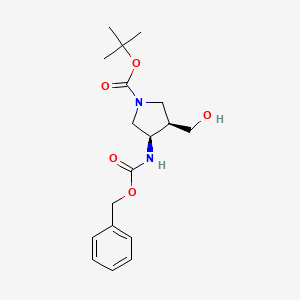
![tert-Butyl 6-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B12986371.png)

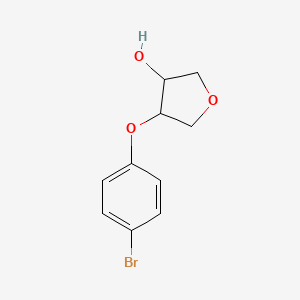
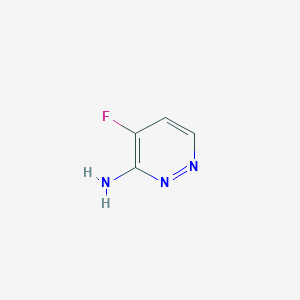
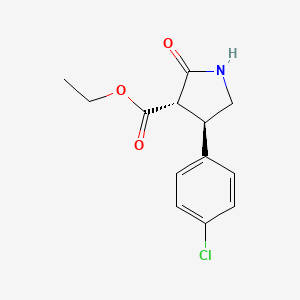
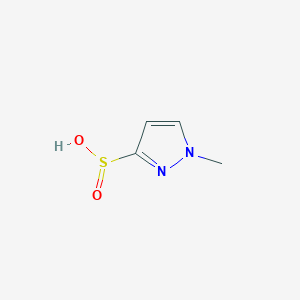
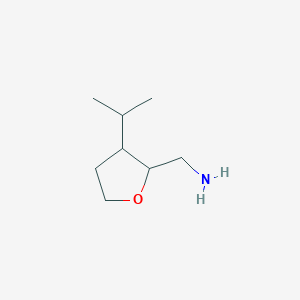
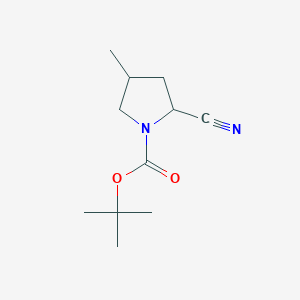
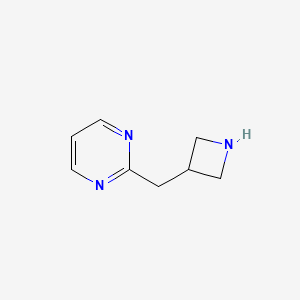
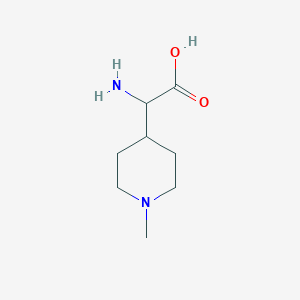
![3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid](/img/structure/B12986436.png)
